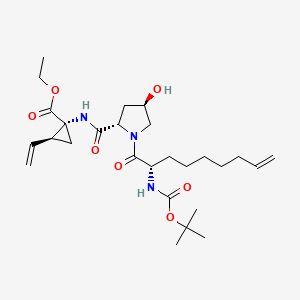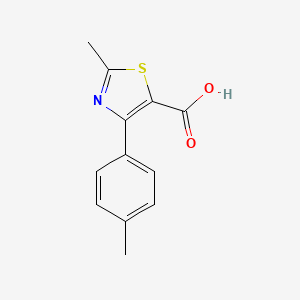
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate typically involves the reaction of tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate with appropriate reagents under controlled conditions. For example, one method involves adding sodium methoxide to an ice-cold solution of the compound in methanol, followed by stirring at room temperature for 16 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process generally involves standard organic synthesis techniques, including the use of protective groups and selective reactions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Sodium Methoxide: Used in the preparation of the compound.
Methanol: Common solvent for the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a tool for understanding biological processes .
Industry: In the industrial sector, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate involves its interaction with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-6-12-5-7(11)13-8/h5-6H,1-4H3 |
Clé InChI |
GLHNAWJMCRAYPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)






![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)
![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)



